![molecular formula C17H15F3N2O B2588709 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one CAS No. 2242777-07-5](/img/structure/B2588709.png)
1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2242777-07-5 . It has a molecular weight of 320.31 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidin-2-one group attached to a 3-methylpyridin-4-yl group and a 3,4,5-trifluorophenyl group . The InChI Code for this compound is 1S/C17H15F3N2O/c1-10-7-21-3-2-11 (10)8-22-9-13 (6-16 (22)23)12-4-14 (18)17 (20)15 (19)5-12/h2-5,7,13H,6,8-9H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 320.31 .
Scientific Research Applications
Electro-Optic Materials
One application of pyrrole-based chromophores, similar to the compound , is in the field of electro-optic materials. For example, a study by Facchetti et al. (2003) described the synthesis of heterocycle-based derivatives for use in nonlinear optical/electro-optic multilayers, demonstrating their potential in organic electro-optic applications (Facchetti et al., 2003).
Organic Film Microstructure
Another application lies in the influence of pyrrole-pyridine-based dibranched chromophores on covalent self-assembly and thin-film microstructure. A study by Facchetti et al. (2006) highlighted the importance of chromophore molecular architecture in determining film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Photophysical Properties
Studies have also focused on the photophysical properties of certain pyridine-based compounds. Albertino et al. (2007) conducted a combined experimental and computational study on new rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, highlighting their potential in photophysical applications (Albertino et al., 2007).
Crystal Structure Analysis
The compound's crystal structure is another area of interest. Ribet et al. (2005) synthesized a related compound and conducted a detailed analysis of its crystal structure, including conformational studies and polymorphism screening, which are crucial for understanding the material's properties (Ribet et al., 2005).
Synthesis and Characterization
The synthesis and characterization of similar compounds are also of significant interest. For example, Percino et al. (2005) detailed the synthesis and characterization of a pyridine-based compound, emphasizing its molecular and crystalline structure (Percino et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDYRVOGWHOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

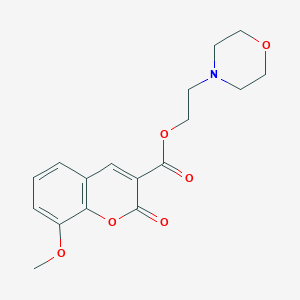


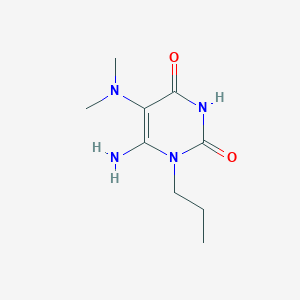
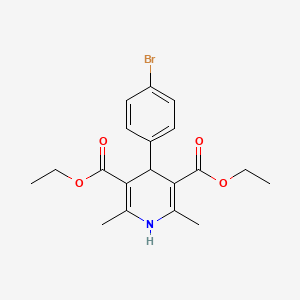
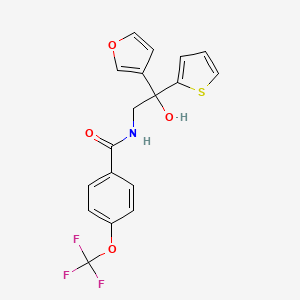
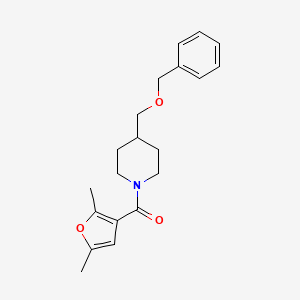
![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)
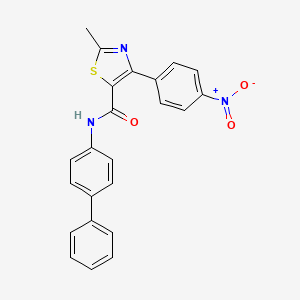
![7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2588646.png)
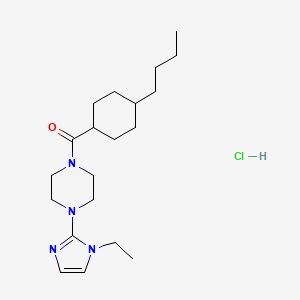
![[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride](/img/structure/B2588648.png)
![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)